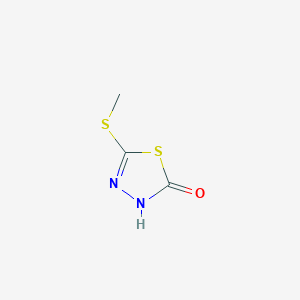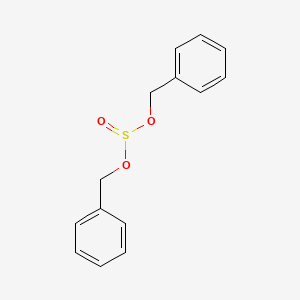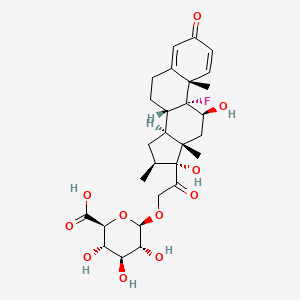
Betamethasone b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamethasone b-D-glucuronide is a glucuronide conjugate of betamethasone, a potent glucocorticoid. It is a derivative formed by the glucuronidation of betamethasone, which enhances its solubility and facilitates its excretion from the body. The compound has a molecular formula of C28H37FO11 and a molecular weight of 568.59 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone b-D-glucuronide typically involves the enzymatic or chemical glucuronidation of betamethasone. The process can be carried out using UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to betamethasone .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions: Betamethasone b-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the glucuronide bond can release the parent compound, betamethasone .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze the glucuronide bond.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed:
Hydrolysis: Betamethasone and glucuronic acid.
Oxidation: Oxidized derivatives of betamethasone.
Reduction: Reduced derivatives of betamethasone.
Applications De Recherche Scientifique
Betamethasone b-D-glucuronide has diverse applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in metabolic pathways and its interaction with glucuronidase enzymes.
Medicine: Explored for its potential therapeutic effects and its role in drug metabolism and excretion.
Industry: Utilized in the development of analytical methods for detecting glucuronides in biological samples.
Mécanisme D'action
Betamethasone b-D-glucuronide exerts its effects primarily through its parent compound, betamethasone. Betamethasone is a glucocorticoid that binds to glucocorticoid receptors, modulating the expression of anti-inflammatory and immunosuppressive genes. The glucuronidation of betamethasone enhances its solubility and facilitates its excretion, thereby modulating its pharmacokinetics .
Comparaison Avec Des Composés Similaires
- Dexamethasone b-D-glucuronide
- Prednisolone b-D-glucuronide
- Hydrocortisone b-D-glucuronide
Comparison: Betamethasone b-D-glucuronide is unique due to its potent anti-inflammatory and immunosuppressive properties. Compared to other glucuronides, it has a higher affinity for glucocorticoid receptors and a longer duration of action. This makes it particularly effective in treating inflammatory and autoimmune conditions .
Propriétés
Formule moléculaire |
C28H37FO11 |
|---|---|
Poids moléculaire |
568.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15-,16-,17-,19-,20-,21+,22-,24+,25-,26-,27-,28-/m0/s1 |
Clé InChI |
UBHXMSIBGRGDSX-YDFWMNPLSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


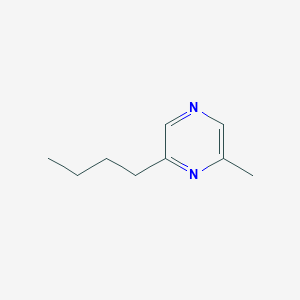
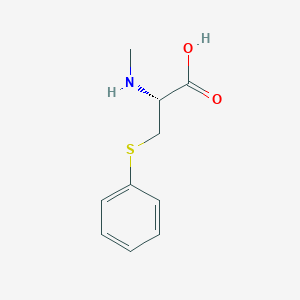
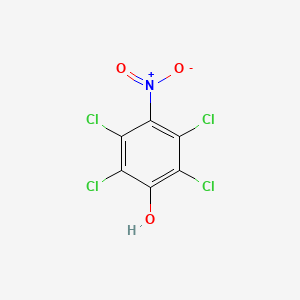
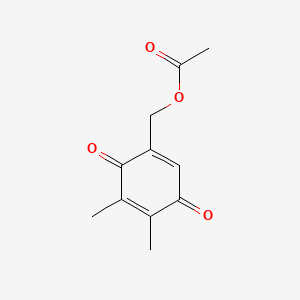


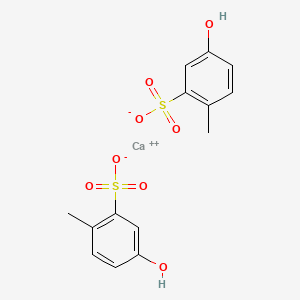
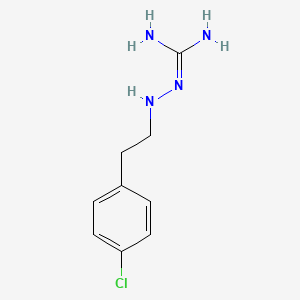
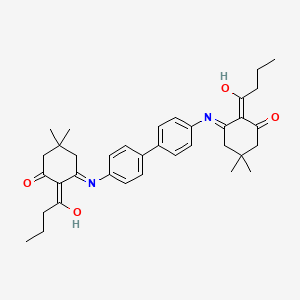

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
